molecular formula C23H25N5O2 B2358334 (4-(4-(1H-pyrrol-1-yl)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone CAS No. 2034262-82-1

(4-(4-(1H-pyrrol-1-yl)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone

Cat. No.: B2358334
CAS No.: 2034262-82-1
M. Wt: 403.486
InChI Key: ZKCJWWYTQJJYHU-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a pyrrole ring, a benzoyl group, a piperazine ring, and a tetrahydropyrazolo[1,5-a]pyridin-2-yl group . Each of these groups could confer specific chemical properties to the molecule.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups and the bonds between them. Techniques like NMR spectroscopy and X-ray crystallography are typically used to analyze molecular structures .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of its functional groups. For example, the pyrrole ring might undergo electrophilic substitution, and the piperazine ring could participate in reactions with acids or bases .


Physical and Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and stability would be determined by factors like the compound’s molecular structure and the nature of its functional groups .

Scientific Research Applications

Antimicrobial Activity

  • Synthesis and Antimicrobial Activity : The compound has been involved in the synthesis of new pyridine derivatives showing variable and modest antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Molecular Interaction and Receptor Antagonism

  • Molecular Interaction with CB1 Cannabinoid Receptor : A study explored the molecular interaction of a similar compound, acting as a potent and selective antagonist for the CB1 cannabinoid receptor (Shim et al., 2002).

Synthesis and Structural Analysis

  • Synthesis and Structure Characterisation : The compound has been synthesized and characterized using various spectroscopic methods, providing insights into its molecular structure (Bawa et al., 2010).

Antiproliferative Activity

  • Evaluation of Antiproliferative Activity : This compound has been evaluated for its antiproliferative activity, with structure characterization using various spectroscopic techniques (Prasad et al., 2018).

Pharmacological Evaluation

  • TRPV4 Antagonists for Pain Treatment : A study identified derivatives of this compound as selective antagonists of the TRPV4 channel, showing an analgesic effect in certain pain models (Tsuno et al., 2017).

Novel Synthesis Methods

  • Novel Synthesis of Bicycles with Fused Rings : This compound has been used in the novel synthesis of bicycles with fused pyrrole, indole, oxazole, and imidazole rings, demonstrating versatility in chemical synthesis (Katritzky, Singh, & Bobrov, 2004).

Antioxidant and Antimicrobial Activities

  • Synthesis and Activity Studies : The compound was involved in the synthesis and evaluation of new derivatives for antioxidant and antimicrobial activities, showcasing its potential in these fields (Bassyouni et al., 2012).

Potential in Diabetes Treatment

  • Dipeptidyl Peptidase IV Inhibitor : A related compound has been evaluated as an inhibitor of dipeptidyl peptidase IV, showing potential for the treatment of type 2 diabetes (Ammirati et al., 2009).

Anticonvulsant Agents

  • Sodium Channel Blocker and Anticonvulsant : The compound was investigated as a sodium channel blocker and anticonvulsant agent, indicating its potential use in neurological conditions (Malik & Khan, 2014).

In Silico Studies and Microbial Investigation

  • Drug-likeness and Microbial Investigation : The compound underwent in silico prediction of drug-likeness and in vitro microbial investigation, demonstrating its potential in pharmacological and biomedical applications (Pandya et al., 2019).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound is a drug, its mechanism of action would depend on how it interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. These properties are typically assessed through laboratory testing and computational predictions .

Future Directions

Future research on this compound could involve exploring its potential applications, optimizing its synthesis, studying its reactivity, or investigating its mechanism of action .

Properties

IUPAC Name

(4-pyrrol-1-ylphenyl)-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O2/c29-22(18-6-8-19(9-7-18)25-10-3-4-11-25)26-13-15-27(16-14-26)23(30)21-17-20-5-1-2-12-28(20)24-21/h3-4,6-11,17H,1-2,5,12-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKCJWWYTQJJYHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)C4=CC=C(C=C4)N5C=CC=C5)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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